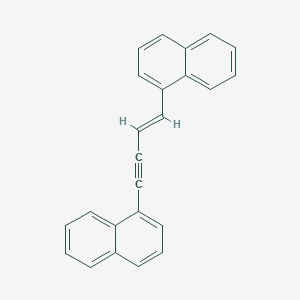![molecular formula C11H8O3 B371784 6-Oxahexacyclo[7.3.0.0~2,4~.0~3,11~.0~4,8~.0~8,10~]dodecane-5,7-dione](/img/structure/B371784.png)
6-Oxahexacyclo[7.3.0.0~2,4~.0~3,11~.0~4,8~.0~8,10~]dodecane-5,7-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Oxahexacyclo[7300~2,4~0~3,11~0~4,8~0~8,10~]dodecane-5,7-dione is a complex polycyclic compound characterized by its unique cage-like structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Oxahexacyclo[7.3.0.0~2,4~.0~3,11~.0~4,8~.0~8,10~]dodecane-5,7-dione typically involves multi-step organic reactions. One common method includes the use of cycloaddition reactions followed by oxidation processes. For instance, starting from simpler cyclic compounds, a series of Diels-Alder reactions can be employed to construct the polycyclic framework. Subsequent oxidation steps, often using reagents like potassium permanganate or chromium trioxide, introduce the dione functionality .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis. This includes optimizing reaction conditions to ensure high yield and purity, using continuous flow reactors for better control, and employing industrial oxidants and catalysts to facilitate the reactions .
Chemical Reactions Analysis
Types of Reactions
6-Oxahexacyclo[7.3.0.0~2,4~.0~3,11~.0~4,8~.0~8,10~]dodecane-5,7-dione undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to introduce additional functional groups.
Reduction: Reduction reactions can convert the dione to corresponding alcohols.
Substitution: Halogenation and other substitution reactions can modify the polycyclic framework.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogens (chlorine, bromine), Lewis acids.
Major Products Formed
Oxidation: Polycyclic ketones and carboxylic acids.
Reduction: Polycyclic alcohols.
Substitution: Halogenated polycyclic compounds.
Scientific Research Applications
6-Oxahexacyclo[7.3.0.0~2,4~.0~3,11~.0~4,8~.0~8,10~]dodecane-5,7-dione has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex polycyclic compounds.
Biology: Investigated for its potential interactions with biological macromolecules.
Medicine: Explored for its potential use in drug design due to its stable structure.
Industry: Utilized in the development of advanced materials and polymers
Mechanism of Action
The mechanism by which 6-Oxahexacyclo[7.3.0.0~2,4~.0~3,11~.0~4,8~.0~8,10~]dodecane-5,7-dione exerts its effects is primarily through its interaction with molecular targets. The compound’s rigid structure allows it to fit into specific binding sites on enzymes or receptors, potentially inhibiting or modifying their activity. The pathways involved often include signal transduction mechanisms where the compound acts as a modulator .
Comparison with Similar Compounds
Similar Compounds
2,4,6,8,10,12-Hexanitro-2,4,6,8,10,12-hexaazatetracyclo[5.5.0.03,10.05,8]dodecane (CL-20): Known for its high energy and density, used in explosives.
9-Aryl-12-imino-10,11-dioxatricyclo[5.3.2.01,6]dodecane-7,8,8-tricarbonitriles: Explored for their analgesic activity.
Uniqueness
6-Oxahexacyclo[7.3.0.0~2,4~.0~3,11~.0~4,8~.0~8,10~]dodecane-5,7-dione stands out due to its unique cage-like structure, which provides exceptional stability and potential for diverse chemical modifications. This makes it a valuable compound for various applications in scientific research and industry .
Properties
Molecular Formula |
C11H8O3 |
|---|---|
Molecular Weight |
188.18g/mol |
IUPAC Name |
11-oxahexacyclo[7.3.0.01,3.02,6.04,8.07,9]dodecane-10,12-dione |
InChI |
InChI=1S/C11H8O3/c12-8-10-4-2-1-3(6(4)10)7-5(2)11(7,10)9(13)14-8/h2-7H,1H2 |
InChI Key |
LDFCPMLSHWZWHS-UHFFFAOYSA-N |
SMILES |
C1C2C3C4C1C5C2C56C34C(=O)OC6=O |
Canonical SMILES |
C1C2C3C4C1C5C2C56C34C(=O)OC6=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![6-[4-(3,5-dimethylphenyl)-1-buten-3-ynyl]-2,4-dimethylphenanthrene](/img/structure/B371702.png)






![[2-(2-Mesitylvinyl)phenyl]methanol](/img/structure/B371717.png)
![1-[2-(4-Methoxyphenyl)vinyl]-2-methylbenzene](/img/structure/B371718.png)
![1,3-Dimethylbenzo[c]phenanthrene](/img/structure/B371720.png)



